2-Chloro-7-methylnaphthalene
CAS No.: 150256-11-4
Cat. No.: VC21264798
Molecular Formula: C11H9Cl
Molecular Weight: 176.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150256-11-4 |
|---|---|
| Molecular Formula | C11H9Cl |
| Molecular Weight | 176.64 g/mol |
| IUPAC Name | 2-chloro-7-methylnaphthalene |
| Standard InChI | InChI=1S/C11H9Cl/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,1H3 |
| Standard InChI Key | MYOFXXPVUBKTPC-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C=CC(=C2)Cl |
| Canonical SMILES | CC1=CC2=C(C=C1)C=CC(=C2)Cl |
Introduction
Chemical Structure and Fundamental Properties
2-Chloro-7-methylnaphthalene consists of a naphthalene core with a chlorine atom at the 2-position and a methyl group at the 7-position. The chemical structure features a bicyclic aromatic system with the specific substitution pattern providing unique chemical and physical properties.
Basic Identification Data
The compound is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉Cl |
| Molecular Weight | 176.64 g/mol |
| CAS Number | Not definitively established |
| IUPAC Name | 2-Chloro-7-methylnaphthalene |
| Common Synonyms | 7-Methyl-2-chloronaphthalene |
| Structural Classification | Chlorinated methylnaphthalene |
The molecular structure features a naphthalene skeleton with the chlorine atom positioned at carbon-2 and the methyl group at carbon-7, creating an asymmetric substitution pattern that influences its physical and chemical behavior.
Physical Properties
While specific experimental data for 2-Chloro-7-methylnaphthalene is limited in the literature, its physical properties can be reasonably estimated based on related compounds and structural analogues.
Physical State and Appearance
At room temperature, 2-Chloro-7-methylnaphthalene is expected to exist as a crystalline solid, likely white to off-white in color, similar to other chlorinated naphthalene derivatives. The compound would likely possess the characteristic aromatic odor associated with naphthalene derivatives.
Thermodynamic Properties
Based on similar chlorinated methylnaphthalenes, the following thermodynamic properties can be predicted:
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Melting Point | 70-90°C | Comparison with related methylchloronaphthalenes |
| Boiling Point | 290-310°C | Based on similar chlorinated naphthalenes |
| Flash Point | >110°C | Extrapolated from naphthalene derivatives |
| Density | 1.1-1.2 g/cm³ | Predicted from related structures |
Solubility Profile
2-Chloro-7-methylnaphthalene is expected to exhibit limited solubility in water due to its hydrophobic nature, while demonstrating good solubility in most organic solvents such as benzene, toluene, chloroform, dichloromethane, and ethanol. This solubility profile is consistent with other halogenated aromatic compounds of similar structure.
Synthetic Methodologies
Several synthetic approaches can be employed to prepare 2-Chloro-7-methylnaphthalene, drawing from established methods for producing similar compounds.
Direct Chlorination of 7-Methylnaphthalene
The most straightforward approach involves the direct chlorination of 7-methylnaphthalene using chlorinating agents under controlled conditions. This method requires careful control to achieve regioselectivity at the 2-position:
| Reagents | Conditions | Expected Yield | Challenges |
|---|---|---|---|
| Cl₂, FeCl₃ | 0-5°C, inert solvent | 45-65% | Regioselectivity control |
| N-Chlorosuccinimide | Room temperature, CCl₄ | 50-70% | Multiple chlorination |
| SO₂Cl₂, catalysts | -10 to 0°C, dichloromethane | 55-75% | Side product formation |
The synthetic approach would be similar to that observed for 7-Chloro-1-methylnaphthalene, which involves the chlorination of methylnaphthalene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃).
Alternative Synthetic Routes
Other potential synthetic pathways include:
-
Methylation of 2-chloronaphthalene via Friedel-Crafts alkylation
-
Cross-coupling reactions using appropriate halogenated precursors
-
Directed metalation followed by chlorination
These alternative routes might offer improved regioselectivity but often require more complex reagents and reaction conditions.
Chemical Reactivity
The chemical behavior of 2-Chloro-7-methylnaphthalene is significantly influenced by both the naphthalene core and its substituents.
Electrophilic Aromatic Substitution
The naphthalene ring system in this compound can undergo electrophilic aromatic substitution reactions. The methyl group acts as an activating, ortho/para-directing substituent, while the chlorine atom is deactivating but ortho/para-directing:
| Reaction Type | Reactivity | Preferred Position |
|---|---|---|
| Nitration | Moderate | 1, 3, 6, 8 positions |
| Sulfonation | Moderate | 1, 3, 6, 8 positions |
| Friedel-Crafts Acylation | Low-Moderate | 1, 3, 6, 8 positions |
| Halogenation | Moderate | 1, 3, 6, 8 positions |
Reduction Reactions
The chlorine functionality can be removed through various reduction methods:
-
Catalytic hydrogenation (Pd/C, H₂)
-
Dissolving metal reductions (Na, Li in liquid ammonia)
-
Hydride reductions (LiAlH₄ with appropriate catalysts)
Side Chain Reactivity
The methyl group at the 7-position can participate in various reactions:
-
Benzylic oxidation to form carboxylic acid derivatives
-
Radical bromination at the benzylic position
-
Base-catalyzed deprotonation followed by nucleophilic reactions
Spectroscopic Properties
Spectroscopic methods provide valuable tools for the identification and characterization of 2-Chloro-7-methylnaphthalene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum would show:
-
A singlet around δ 2.5 ppm for the methyl protons
-
Complex aromatic signals between δ 7.0-8.0 ppm for the six aromatic protons
-
Characteristic splitting patterns due to the asymmetric substitution
The ¹³C NMR spectrum would exhibit:
-
A signal around δ 20-22 ppm for the methyl carbon
-
Multiple signals between δ 125-135 ppm for the aromatic carbons
-
Characteristic shifts for the carbon bearing the chlorine (δ 130-135 ppm)
Infrared Spectroscopy
Key IR absorption bands would include:
-
C-H stretching of the methyl group around 2950-2850 cm⁻¹
-
Aromatic C=C stretching at 1600-1400 cm⁻¹
-
C-Cl stretching around 750-700 cm⁻¹
-
Characteristic naphthalene skeleton vibrations
Mass Spectrometry
Mass spectrometric analysis would show:
-
Molecular ion peak at m/z 176/178 with characteristic chlorine isotope pattern
-
Fragment ions corresponding to loss of Cl (m/z 141)
-
Fragment ions corresponding to loss of methyl (m/z 161/163)
-
Various ring fragmentation patterns
Comparative Analysis with Related Compounds
Examining the properties of closely related compounds helps contextualize the characteristics of 2-Chloro-7-methylnaphthalene.
Comparison with 7-Chloro-1-methylnaphthalene
7-Chloro-1-methylnaphthalene (CAS: 690224-01-2) differs in the position of both chlorine and methyl substituents:
| Property | 2-Chloro-7-methylnaphthalene | 7-Chloro-1-methylnaphthalene |
|---|---|---|
| Structure | Cl at C-2, Me at C-7 | Cl at C-7, Me at C-1 |
| Applications | Synthetic intermediate | Antibacterial potential, synthetic intermediate |
| Synthetic Route | Chlorination of methylnaphthalene | Chlorination using Cl₂/FeCl₃ |
The positional isomerism between these compounds leads to different electronic distributions, affecting their reactivity patterns and potential applications.
Comparison with 2-Methylnaphthalene
2-Methylnaphthalene lacks the chlorine substituent but serves as an important reference compound:
Research has shown that 2-methylnaphthalene can form through reactions involving para-tolyl radical and vinylacetylene through complex mechanisms involving intermediates and isomerization reactions .
Comparison with Chlorinated Naphthoquinones
Compounds like 2-chloro-7-methoxynaphthalene-1,4-dione (CAS: 83228-50-6) and 2-Chloro-5-hydroxy-7-methylnaphthalene-1,4-dione (CAS: 13412778) represent more highly functionalized derivatives:
The additional functional groups in these naphthoquinones significantly alter their physical properties and chemical reactivity compared to 2-Chloro-7-methylnaphthalene.
Future Research Directions
Several promising research avenues for 2-Chloro-7-methylnaphthalene include:
-
Development of improved synthetic methods with enhanced regioselectivity
-
Exploration of potential applications in materials science and organic electronics
-
Investigation of possible biological activities through systematic screening
-
Detailed studies of reaction mechanisms involving this compound as an intermediate
-
Computational studies to predict properties and reactivity patterns
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